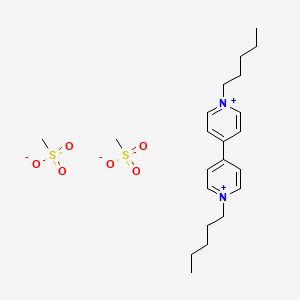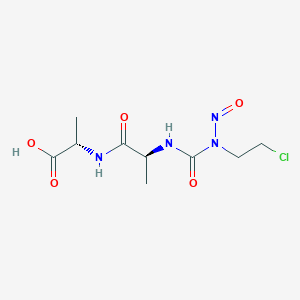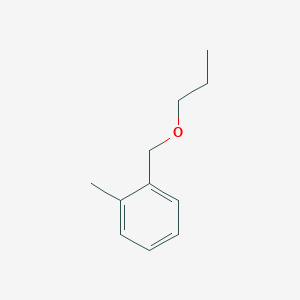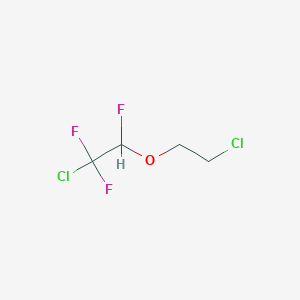![molecular formula C13H16S B14359996 7-(Phenylsulfanyl)bicyclo[2.2.1]heptane CAS No. 94110-62-0](/img/structure/B14359996.png)
7-(Phenylsulfanyl)bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Phenylsulfanyl)bicyclo[221]heptane is an organic compound characterized by a bicyclic structure with a phenylsulfanyl group attached This compound belongs to the class of bicyclo[22
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Phenylsulfanyl)bicyclo[221]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structuresSpecific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of 7-(Phenylsulfanyl)bicyclo[2.2.1]heptane may involve large-scale Diels-Alder reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Phenylsulfanyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bicyclic structure or the phenylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions can include sulfoxides, sulfones, reduced bicyclic compounds, and substituted derivatives, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
7-(Phenylsulfanyl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 7-(Phenylsulfanyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-(Phenylsulfanyl)bicyclo[2.2.1]heptane include:
Norbornane: A bicyclic hydrocarbon with a similar structure but lacking the phenylsulfanyl group.
Norbornene: A bicyclic compound with a double bond, offering different reactivity.
Norbornadiene: A bicyclic compound with two double bonds, providing unique chemical properties
Uniqueness
The presence of the phenylsulfanyl group in this compound distinguishes it from other similar compounds, imparting unique chemical and biological properties.
Propriétés
Numéro CAS |
94110-62-0 |
|---|---|
Formule moléculaire |
C13H16S |
Poids moléculaire |
204.33 g/mol |
Nom IUPAC |
7-phenylsulfanylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16S/c1-2-4-12(5-3-1)14-13-10-6-7-11(13)9-8-10/h1-5,10-11,13H,6-9H2 |
Clé InChI |
ZGCNPTLUGXDASE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C2SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)

![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)

![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
silane](/img/structure/B14359953.png)


![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)



![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)
